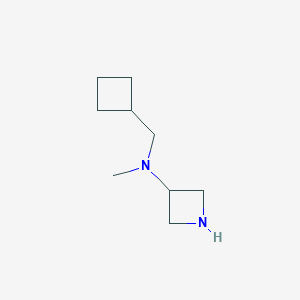

N-(cyclobutylmethyl)-N-methylazetidin-3-amine

Descripción

N-(Cyclobutylmethyl)-N-methylazetidin-3-amine is a secondary amine featuring an azetidine (four-membered saturated heterocycle) core substituted with a methyl group and a cyclobutylmethyl moiety. Its compact structure combines the inherent ring strain of azetidine with the steric bulk of the cyclobutylmethyl group, making it a unique scaffold in medicinal chemistry. Computational NMR data (δ 1H/13C shifts) for this compound have been predicted via quantum chemical methods . The cyclobutylmethyl group may enhance lipophilicity and influence receptor binding compared to simpler alkyl-substituted azetidines.

Propiedades

IUPAC Name |

N-(cyclobutylmethyl)-N-methylazetidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-11(9-5-10-6-9)7-8-3-2-4-8/h8-10H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTCNMNEJOODFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCC1)C2CNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

N-Cyclobutyl-1-methylazetidin-3-amine

- Structure : Differs by having a cyclobutyl group directly attached to the azetidine nitrogen instead of a cyclobutylmethyl chain.

- Properties : Reduced steric hindrance compared to the target compound. The absence of a methylene spacer may decrease flexibility and alter interactions with hydrophobic binding pockets.

- Spectral Data : Experimental NMR data are unavailable, but computed spectra suggest distinct chemical shifts for the azetidine protons due to electronic effects of the cyclobutyl group .

1-Butyl-N-ethyl-N-methylazetidin-3-amine

- Structure : Features a linear butyl chain instead of the cyclobutylmethyl group.

- Properties : Higher lipophilicity (predicted logP ~2.5 vs. ~2.0 for the target compound) due to the longer alkyl chain. The flexible butyl group may reduce target selectivity compared to the rigid cyclobutylmethyl substituent .

17-(Cyclobutylmethyl)-N-(4-methoxyphenyl)morphinan-3-amine

- Structure : A morphinan derivative with a cyclobutylmethyl group and a methoxyphenyl substituent.

- Pharmacology: Binds to opioid receptors (Ki < 100 nM for µ-opioid receptor) .

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

- Structure : Pyrazole core with cyclopropyl and pyridinyl groups.

- The pyridine ring enhances water solubility compared to the purely aliphatic target compound .

Table 1: Key Structural and Physicochemical Comparisons

| Compound | Core Structure | Key Substituents | Predicted logP | Notable Properties |

|---|---|---|---|---|

| N-(Cyclobutylmethyl)-N-methylazetidin-3-amine | Azetidine | Cyclobutylmethyl, methyl | ~2.0 | High ring strain, moderate lipophilicity |

| N-Cyclobutyl-1-methylazetidin-3-amine | Azetidine | Cyclobutyl, methyl | ~1.8 | Reduced steric bulk, rigid |

| 1-Butyl-N-ethyl-N-methylazetidin-3-amine | Azetidine | Butyl, ethyl | ~2.5 | High lipophilicity, flexible |

| 17-(Cyclobutylmethyl)morphinan-3-amine | Morphinan | Cyclobutylmethyl, methoxy | ~3.2 | Opioid receptor affinity (µ, δ) |

| N-Cyclopropylpyrazole derivative | Pyrazole | Cyclopropyl, pyridinyl | ~1.5 | Enhanced solubility, metabolic stability |

Pharmacological and Functional Insights

- Receptor Binding : Cyclobutylmethyl groups are associated with enhanced binding to G-protein-coupled receptors (GPCRs) due to their balanced lipophilicity and rigidity. For example, cyclobutylmethyl-substituted morphinans show high opioid receptor affinity .

- Metabolic Stability : Azetidines generally exhibit faster metabolic clearance than pyrrolidines due to ring strain, but the cyclobutylmethyl group may slow oxidation by cytochrome P450 enzymes compared to linear alkyl chains .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.